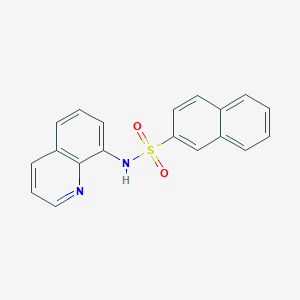

N-(quinolin-8-yl)naphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(quinolin-8-yl)naphthalene-2-sulfonamide: is a chemical compound that features a sulfonamide group linked to a quinoline and naphthalene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Microwave Irradiation Method: One common method involves the reaction of 8-aminoquinoline with 2-naphthalenesulfonyl chloride in the presence of pyridine under microwave irradiation at 130°C for a short duration.

Triethylamine Method: Another method involves the reaction of 8-aminoquinoline with 2-naphthalenesulfonyl chloride in the presence of triethylamine in dichloromethane at temperatures ranging from 0 to 20°C.

Industrial Production Methods: While specific industrial production methods for N-(quinolin-8-yl)naphthalene-2-sulfonamide are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the sulfonamide group.

Oxidation and Reduction: The quinoline and naphthalene moieties can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline or naphthalene derivatives.

Applications De Recherche Scientifique

Chemistry: N-(quinolin-8-yl)naphthalene-2-sulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.

Biology and Medicine: This compound has shown potential as an anticancer agent due to its ability to inhibit the NF-κB pathway . It is also being explored for its antimicrobial properties.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of N-(quinolin-8-yl)naphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of the NF-κB pathway, which plays a crucial role in cell proliferation and survival . The compound binds to specific sites on the target molecules, thereby modulating their activity and leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

- N-(quinolin-8-yl)benzenesulfonamide

- N-(quinolin-8-yl)pyridine-3-sulfonamide

Comparison: N-(quinolin-8-yl)naphthalene-2-sulfonamide is unique due to the presence of both quinoline and naphthalene moieties, which confer distinct chemical and biological properties. Compared to N-(quinolin-8-yl)benzenesulfonamide, the naphthalene derivative may exhibit enhanced stability and different electronic properties. Similarly, the pyridine-3-sulfonamide derivative may have different binding affinities and biological activities due to the presence of the pyridine ring.

Activité Biologique

N-(quinolin-8-yl)naphthalene-2-sulfonamide is a compound that has garnered attention due to its potential biological activity, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound is synthesized through a sulfonamide coupling method, which involves the reaction of quinoline derivatives with sulfonyl chlorides. The compound is characterized by the presence of both quinoline and naphthalene moieties, which contribute to its biological properties. The synthesis yields a white solid with an 87% yield, indicating efficient production methods .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in HepG2 liver cancer cells by modulating the cellular cycle and increasing active caspase levels .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | TBD | Induction of apoptosis via caspase activation |

| Quinoline derivatives | MCF-7 | 9 | Inhibition of cell proliferation |

| Quinoxaline derivatives | HCT116 | 2.5 | Modulation of signaling pathways |

The mechanism of action for this compound appears to involve the activation of apoptotic pathways, as evidenced by a substantial increase in caspase 9 activity upon treatment .

Antibacterial and Antiviral Activities

Beyond anticancer effects, compounds containing the quinoline scaffold have demonstrated antibacterial properties. For example, derivatives have shown efficacy against Gram-positive bacteria, with varying degrees of potency based on structural modifications . The 8-hydroxyquinoline nucleus has been linked to antimicrobial activity due to its ability to chelate metal ions, enhancing its effectiveness against pathogens .

Moreover, there is emerging evidence suggesting potential antiviral activity against strains such as H5N1 and possibly SARS-CoV-2, although further research is necessary to elucidate these effects comprehensively .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the quinoline and naphthalene rings significantly influence biological activity. For instance:

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups (like Cl) exhibit higher cytotoxicity compared to those with electron-donating groups (like CH3).

- Linker Variations : The nature of the linker between quinoline and naphthalene affects binding affinity and biological efficacy. Aliphatic linkers tend to reduce activity compared to aromatic linkers .

- Substituent Positioning : The position of substituents on the rings also plays a crucial role; for example, substituents at specific positions can enhance or inhibit activity against cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of this compound:

- HepG2 Cell Line Study : A study demonstrated that treatment with this compound led to a significant upregulation of apoptotic markers, indicating its potential as an anticancer agent .

- Antimicrobial Testing : In another case, derivatives were tested against various bacterial strains, showing promising results in inhibiting growth while maintaining low cytotoxicity towards human cells .

Propriétés

IUPAC Name |

N-quinolin-8-ylnaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-24(23,17-11-10-14-5-1-2-6-16(14)13-17)21-18-9-3-7-15-8-4-12-20-19(15)18/h1-13,21H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZMYJGUAOTQGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.